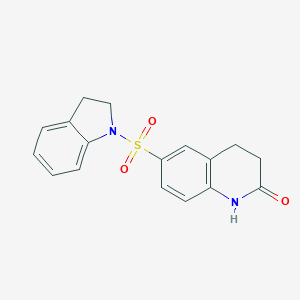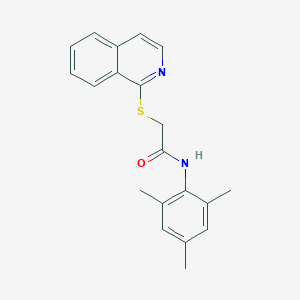
2-(1-isoquinolylsulfanyl)-N~1~-mesitylacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(1-isoquinolylsulfanyl)-N~1~-mesitylacetamide, commonly known as ISO-1, is a small molecule inhibitor that has shown potential in various scientific research applications. It was first synthesized in 2005 by researchers at the University of Michigan and has since been extensively studied for its mechanism of action and physiological effects.
Mecanismo De Acción
The mechanism of action of ISO-1 involves the inhibition of MIF through the covalent modification of a specific cysteine residue in the active site of the protein. This modification leads to a reduction in the pro-inflammatory activity of MIF and a subsequent decrease in inflammation.
Biochemical and Physiological Effects:
ISO-1 has been shown to have various biochemical and physiological effects, including the inhibition of MIF activity, a reduction in inflammation, and an improvement in insulin sensitivity. It has also been shown to have potential in the treatment of cancer, as it can inhibit the growth and metastasis of cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of ISO-1 is its specificity for MIF, which allows for targeted inhibition of this pro-inflammatory cytokine. However, one limitation of ISO-1 is its relatively short half-life, which can make it difficult to use in certain experimental settings.
Direcciones Futuras
There are many potential future directions for the use of ISO-1 in scientific research. One area of interest is the development of more potent and selective inhibitors of MIF that can be used in the treatment of inflammatory diseases. Another potential direction is the investigation of ISO-1's effects on other pro-inflammatory cytokines and their associated diseases. Additionally, the development of new methods for delivering ISO-1 to target tissues could expand its potential applications in various fields of research.
Métodos De Síntesis
The synthesis of ISO-1 involves a multi-step process that begins with the reaction of mesitylene with chloroacetyl chloride to form mesityl chloride. This is followed by the reaction of mesityl chloride with thioacetamide to form 2-(mesitylsulfanyl)acetamide. Finally, the reaction of 2-(mesitylsulfanyl)acetamide with isoquinoline in the presence of a base yields ISO-1.
Aplicaciones Científicas De Investigación
ISO-1 has been extensively studied for its potential in various scientific research applications. One of the most promising areas of research is its use as an inhibitor of macrophage migration inhibitory factor (MIF). MIF is a pro-inflammatory cytokine that has been implicated in various inflammatory diseases, including rheumatoid arthritis, sepsis, and cancer. ISO-1 has been shown to inhibit the activity of MIF, leading to a reduction in inflammation and disease severity.
Propiedades
Nombre del producto |
2-(1-isoquinolylsulfanyl)-N~1~-mesitylacetamide |
|---|---|
Fórmula molecular |
C20H20N2OS |
Peso molecular |
336.5 g/mol |
Nombre IUPAC |
2-isoquinolin-1-ylsulfanyl-N-(2,4,6-trimethylphenyl)acetamide |
InChI |
InChI=1S/C20H20N2OS/c1-13-10-14(2)19(15(3)11-13)22-18(23)12-24-20-17-7-5-4-6-16(17)8-9-21-20/h4-11H,12H2,1-3H3,(H,22,23) |
Clave InChI |
PONMRUPIMUZUTI-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C(=C1)C)NC(=O)CSC2=NC=CC3=CC=CC=C32)C |
SMILES canónico |
CC1=CC(=C(C(=C1)C)NC(=O)CSC2=NC=CC3=CC=CC=C32)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



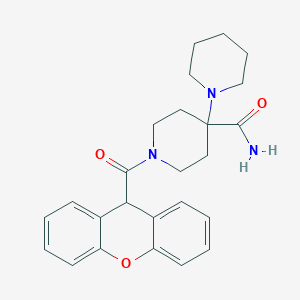
![1-{[4-methyl-5-(4-pyridyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-4-(4-phenylpiperazino)-2-naphthol](/img/structure/B263180.png)
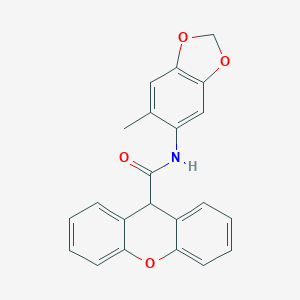
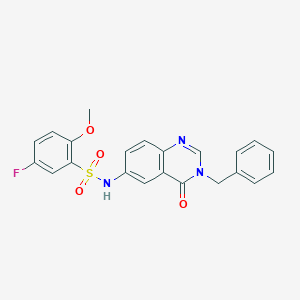
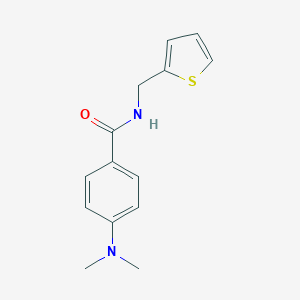
![1-Ethanone, 1-(4-methoxyphenyl)-2-[[5-(2-thienyl)-1,3,4-oxadiazol-2-yl]thio]-](/img/structure/B263188.png)
![6-(4-bromophenyl)-7,10-dimethoxy-2,3,4,4a,6,10b-hexahydro-1H-benzo[c]chromene](/img/structure/B263190.png)
![N-(4-{[(4-benzyl-5-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]methyl}-1,3-thiazol-2-yl)acetamide](/img/structure/B263195.png)
![N-{2-[4,5-dimethoxy-2-(piperidin-1-ylsulfonyl)phenyl]ethyl}methanesulfonamide](/img/structure/B263197.png)
![1-{4-[(4-Amino-6-morpholino-1,3,5-triazin-2-yl)methoxy]phenyl}-1-propanone](/img/structure/B263198.png)
![4,7-dimethoxy-2-({[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]methyl}sulfanyl)-1H-benzimidazole](/img/structure/B263199.png)
![1,3-bis{[5-(4-methoxyphenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetone](/img/structure/B263200.png)
![1-[(4-chlorophenyl)sulfonyl]-N-1-naphthylprolinamide](/img/structure/B263203.png)
